molecular formula C17H16FN3O4 B11612649 4-(4-fluorophenyl)-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-fluorophenyl)-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11612649
M. Wt: 345.32 g/mol
InChI Key: KDKQETRFVDTCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound that features a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with acetone and ammonium acetate to yield the desired imidazole derivative. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate
  • 4-(4-bromophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate

Uniqueness

The presence of the fluorine atom in 4-(4-fluorophenyl)-1-hydroxy-2,5-dimethyl-2-(3-nitrophenyl)-2,5-dihydro-1H-imidazol-3-ium-3-olate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. This fluorine substitution can also enhance the compound’s biological activity and stability.

Properties

Molecular Formula

C17H16FN3O4

Molecular Weight

345.32 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2,4-dimethyl-2-(3-nitrophenyl)-1-oxido-4H-imidazol-1-ium

InChI

InChI=1S/C17H16FN3O4/c1-11-16(12-6-8-14(18)9-7-12)20(23)17(2,19(11)22)13-4-3-5-15(10-13)21(24)25/h3-11,22H,1-2H3

InChI Key

KDKQETRFVDTCBI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C2=CC(=CC=C2)[N+](=O)[O-])[O-])C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.